
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Vue d'ensemble
Description
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine is a heterocyclic compound that features two pyridine rings and a methylsulfonylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of 6-methylpyridin-3-yl and 4-methylsulfonylphenyl groups through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methylpyridin-3-yl)-3-phenylpyridine
- 2-(6-Methylpyridin-3-yl)-3-(4-methylphenyl)pyridine
- 2-(6-Methylpyridin-3-yl)-3-(4-chlorophenyl)pyridine
Uniqueness
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-5-6-15(12-20-13)18-17(4-3-11-19-18)14-7-9-16(10-8-14)23(2,21)22/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQFDIJHIDCKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Etoricoxib interact with its target and what are the downstream effects?
A: Etoricoxib acts by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2) []. COX-2 is responsible for the production of prostaglandins, which are lipid mediators involved in inflammation and pain signaling. By inhibiting COX-2, Etoricoxib reduces the production of these inflammatory mediators, ultimately leading to a decrease in inflammation and pain [].
Q2: What is the SAR (Structure-Activity Relationship) of Etoricoxib and how do structural modifications impact its activity, potency, and selectivity?
A: The specific structural features of Etoricoxib that contribute to its high selectivity for COX-2 over COX-1 are detailed in the provided research. The paper highlights the importance of the methylsulfonylphenyl group and the methylpyridinyl group in its structure for achieving this selectivity []. While the paper itself doesn't delve into specific structural modifications and their impact, it underscores that even minor alterations to the Etoricoxib molecule could significantly influence its binding affinity for COX-2 and its selectivity profile. This suggests that further research exploring such modifications could be valuable in understanding the full potential of this compound and potentially developing even more selective COX-2 inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)
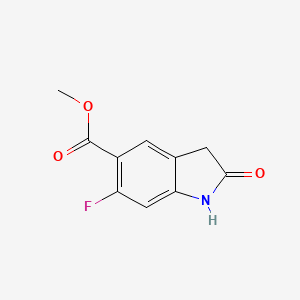


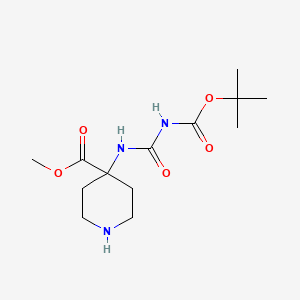
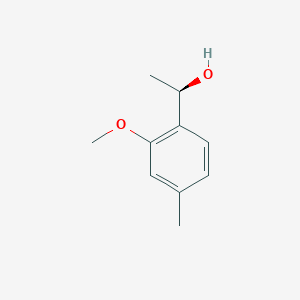

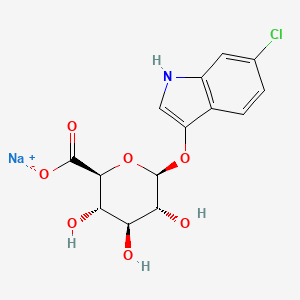
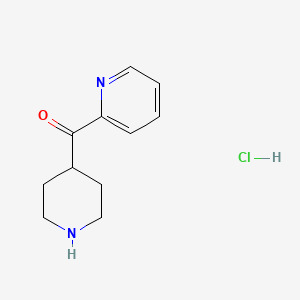
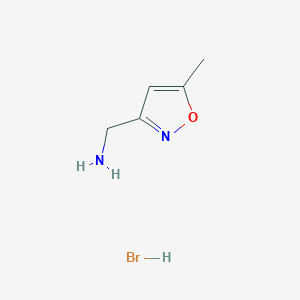
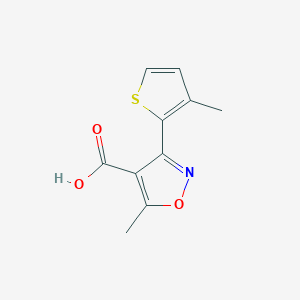

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
